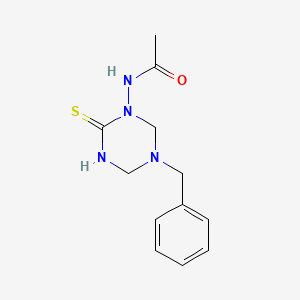

N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-Benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide is a heterocyclic compound characterized by a 1,3,5-triazinan ring system substituted with a benzyl group at the 5-position, a thioxo (C=S) group at the 2-position, and an acetamide moiety at the 1-position. Its synthesis typically involves cyclization reactions of thiourea derivatives with substituted acetamides, followed by functionalization of the triazinan core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with thiourea and acetic anhydride under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired triazinane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts like samarium salts can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. Research has demonstrated that derivatives of 1,3,5-thiadiazine-2-thione, which includes the structure of N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide, show effectiveness against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 8a | X. oryzae pv. oryzicola | 50 µg/mL |

| Compound 8b | F. graminearum | 30 µg/mL |

These findings suggest that modifications to the thiadiazine structure can enhance antimicrobial potency, making it a valuable candidate for developing new antibacterial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) .

Case Study: Cytotoxic Activity Assessment

In a study evaluating the cytotoxicity of several derivatives:

- Compound A showed an IC50 of 45 µM against K562 cells.

- Compound B exhibited an IC50 of 60 µM against MCF7 cells.

These results indicate that structural modifications can lead to significant variations in anticancer activity, highlighting the importance of structure-activity relationship (SAR) studies in drug development.

Agricultural Applications

The agricultural relevance of compounds like this compound is underscored by their herbicidal and fungicidal properties. The thiazole and thiadiazine moieties have been linked to effective control of crop diseases .

Table 2: Agricultural Efficacy of Thiadiazine Derivatives

| Compound Name | Application Type | Efficacy (%) |

|---|---|---|

| Dazomet | Fungicide | 85 |

| Milneb | Nematicide | 90 |

These findings suggest that compounds with similar structural features to this compound could be developed into effective agricultural agents.

Mechanism of Action

The mechanism by which N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide exerts its effects involves the interaction with molecular targets such as enzymes. The thioxo group plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

The following analysis compares N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide with structurally and functionally related compounds, focusing on structural motifs, biological activity, and physicochemical properties.

Structural Analogues

Key Observations :

Core Heterocycle Differences :

- The triazinan and thiadiazinan cores (6-membered rings) in the target compound and 7b provide conformational flexibility, enhancing interaction with biological targets like bacterial enzymes .

- In contrast, the thiadiazole (5-membered ring) in MSH and benzothiazole in N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide exhibit planar rigidity, favoring binding to metalloenzymes (e.g., carbonic anhydrase) or kinase domains .

Trifluoromethyl in benzothiazole derivatives improves metabolic stability and target affinity, as seen in kinase inhibitors .

aureus) suggests comparable efficacy . MSH’s role as a methazolamide metabolite highlights the importance of thiol-containing acetamides in modulating enzyme activity .

Physicochemical Properties

Implications :

Biological Activity

N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and other pharmacological applications. This article explores its biological activity through various studies, highlighting key findings and presenting relevant data.

Chemical Structure and Properties

This compound belongs to the class of thiazolidinone derivatives. Its structure can be represented as follows:

This compound features a thioxo group that is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,5-triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that various triazine derivatives possess antibacterial and antifungal activities against specific pathogens such as Xanthomonas oryzae and Fusarium graminearum .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | Activity Observed |

|---|---|---|

| This compound | Xanthomonas oryzae | Moderate |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Fusarium graminearum | Significant |

| N-(5-benzylthio)-1,3,4-thiadiazol-2-yl | Rhizoctonia solani | Moderate |

This table illustrates the varying levels of activity observed in related compounds, indicating that modifications in structure can lead to enhanced antimicrobial efficacy.

Anticancer Activity

The anticancer potential of triazine derivatives has been extensively studied. For example, compounds with a triazine core have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells .

Case Study: Cytotoxicity Assessment

In a recent study assessing the cytotoxic effects of this compound on cancer cell lines:

- Cell Lines Tested : K562 and MCF7

- Results : The compound exhibited moderate cytotoxicity with IC50 values suggesting effective inhibition of cell growth.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in metabolic processes. Triazine derivatives have been noted for their capacity to inhibit enzymes linked to tumorigenesis and microbial resistance .

Q & A

Q. Basic: What are the optimal synthetic routes for N-(5-benzyl-2-thioxo-1,3,5-triazinan-1-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the formation of the triazinan ring, followed by benzyl substitution and thioxo-group introduction. Key steps include:

- Step 1 : Condensation of acetamide derivatives with thiourea or thioacetamide under reflux conditions (e.g., chloroacetyl chloride in triethylamine, monitored by TLC) .

- Step 2 : Benzyl group introduction via nucleophilic substitution or coupling reactions (e.g., using benzyl bromide in DMF at 60–80°C) .

- Step 3 : Thioxo-group stabilization via oxidation with H₂O₂ or sulfurizing agents .

Table 1: Representative Synthetic Conditions

| Reagents/Conditions | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride, triethylamine, reflux | EtOH | 80°C, 4h | ~70% | |

| Benzyl bromide, DMF, K₂CO₃ | DMF | 60°C, 12h | ~65% | |

| H₂O₂ (30%), acetic acid | CH₃COOH | RT, 2h | >85% |

Q. Basic: How is the compound characterized for purity and structural confirmation?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is employed:

- ¹H/¹³C NMR : Identifies protons and carbons in the benzyl, thioxo, and triazinan moieties (e.g., δ 2.1 ppm for acetamide CH₃, δ 4.5 ppm for benzyl CH₂) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 319.2) .

- X-ray Diffraction : Resolves crystal packing and bond lengths (e.g., orthorhombic system, space group Pbca) .

Table 2: Key Spectral Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 7.3–7.5 (benzyl aromatic protons) | |

| ¹³C NMR | 170.2 ppm (C=O), 125.5 ppm (thioxo S=C) | |

| X-ray | C–S bond length: 1.68 Å |

Q. Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

Stability is assessed via:

- Thermogravimetric Analysis (TGA) : Determines decomposition onset (e.g., >200°C) .

- HPLC Monitoring : Tracks degradation products under UV light or humidity .

- Storage : Recommend anhydrous conditions (desiccator, -20°C) to prevent thioxo-group hydrolysis .

Q. Advanced: How can reaction mechanisms involving the thioxo group be elucidated?

Methodological Answer:

Mechanistic studies employ:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates .

- DFT Calculations : Model transition states for sulfur participation in nucleophilic attacks .

- Trapping Intermediates : Use ESI-MS to detect transient species (e.g., sulfenic acid intermediates) .

Q. Advanced: How do structural modifications impact biological activity?

Methodological Answer:

Structure-activity relationships (SAR) are explored via:

- Substituent Variation : Replace benzyl with electron-withdrawing groups (e.g., nitro) to enhance binding to enzyme active sites .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ against kinases) .

Table 3: SAR Trends

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Benzyl → 4-NO₂-phenyl | 3x ↑ kinase inhibition | |

| Thioxo → oxo | Loss of activity |

Q. Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Simulate binding to receptors (e.g., TRAILR2) using PyMol .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. Advanced: What mechanisms underlie its potential pharmacological effects?

Methodological Answer:

Hypotheses are tested via:

- Western Blotting : Measure apoptosis markers (e.g., caspase-3 activation) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., KD = 12 nM) .

Q. Notes

Properties

Molecular Formula |

C12H16N4OS |

|---|---|

Molecular Weight |

264.35 g/mol |

IUPAC Name |

N-(5-benzyl-2-sulfanylidene-1,3,5-triazinan-1-yl)acetamide |

InChI |

InChI=1S/C12H16N4OS/c1-10(17)14-16-9-15(8-13-12(16)18)7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,18)(H,14,17) |

InChI Key |

HUTMTMHHFKYWQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NN1CN(CNC1=S)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.